molecular formula C23H30N2O2 B5591312 1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide

Cat. No.: B5591312
M. Wt: 366.5 g/mol
InChI Key: IJKJHJMECRKMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) involved the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide part of these compounds, particularly adding bulky moieties, significantly increased their inhibitory effect on acetylcholinesterase, an enzyme involved in breaking down acetylcholine and thus having implications in treating conditions like dementia (Sugimoto et al., 1990).

Synthesis and Bioactivity of Novel Derivatives

Research by Abu‐Hashem et al. (2020) focused on synthesizing novel derivatives related to the compound of interest and evaluating their anti-inflammatory and analgesic properties. These newly synthesized compounds were found to have significant inhibitory activity on cyclooxygenase enzymes, showcasing potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Radioligand Development for Acetylcholinesterase Imaging

Brown-Proctor et al. (1999) synthesized a derivative aimed at serving as a radioligand for in vivo imaging of acetylcholinesterase. Despite its potent in vitro AChE inhibitory activity, the compound showed uniform distribution across the brain in mice, indicating it might not be an ideal candidate for imaging AChE activity in the brain (Brown-Proctor et al., 1999).

Metal Complexes and Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes using benzamide derivatives and evaluated their antibacterial activity. These complexes exhibited promising antibacterial properties against a range of bacterial strains, with copper complexes showing notably higher activity compared to free ligands (Khatiwora et al., 2013).

Neuroleptic Potential of Benzamide Derivatives

Iwanami et al. (1981) designed and synthesized benzamide derivatives to explore their potential as neuroleptics. The study found a strong correlation between the structure of these compounds and their activity in inhibiting stereotyped behavior in rats, indicative of their potential use in treating psychosis (Iwanami et al., 1981).

Properties

IUPAC Name

1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-15-21(9-10-22(17)27-3)18(2)24-23(26)20-11-13-25(14-12-20)16-19-7-5-4-6-8-19/h4-10,15,18,20H,11-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKJHJMECRKMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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